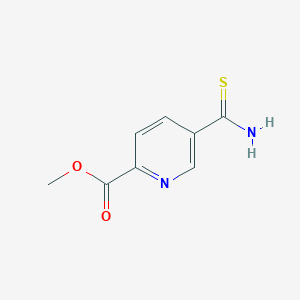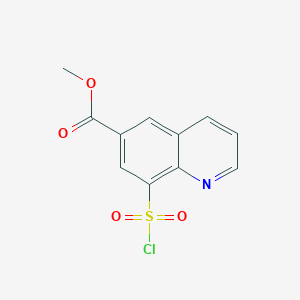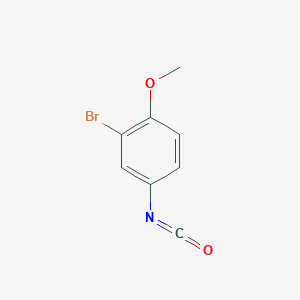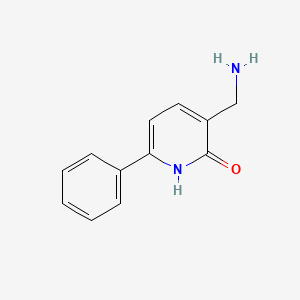
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as propylpurine-2,6-dione, is a purine derivative that has recently been studied for its potential use in scientific research. This compound is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 216.24 g/mol and a melting point of 177-179 °C.
Wirkmechanismus
Propylpurine-2,6-dione acts as an inhibitor of several enzymes, including adenylate cyclase, cyclooxygenase-2, and protein kinase C. It has been found to inhibit the activity of these enzymes by binding to their active sites and preventing the formation of their active conformations.
Biochemical and Physiological Effects
Propylpurine-2,6-dione has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in both in vitro and in vivo studies. It has also been found to inhibit the formation of free radicals, which can cause oxidative damage to cells. Additionally, it has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propylpurine-2,6-dione has several advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound, making it easy to store and transport. However, one of the main limitations of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-2,6-dione in scientific research. One potential direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to explore its potential use as an anti-cancer agent. Further research could also be conducted to explore its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be conducted to explore its potential use in the study of the structure and function of nucleic acids, such as DNA and RNA.
Synthesemethoden
Propylpurine-2,6-dione can be synthesized from the reaction of 7-butyl-1H-purine-2,6-dione and 3-propanol. This reaction occurs at a temperature of 100-110 °C for a period of 8-10 hours. The yield of this reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
Propylpurine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of biochemistry. It has been found to be useful in studying the structure and function of proteins, as well as in the study of enzyme kinetics and protein-ligand interactions. It has also been used in the study of the structure and function of nucleic acids, such as DNA and RNA.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of 7-butyl-3-propyluracil with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "7-butyl-3-propyluracil", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 7-butyl-3-propyluracil and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add acetic acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating with concentrated sulfuric acid.", "Step 6: Neutralize the mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent.", "Step 8: Oxidize the product with hydrogen peroxide in the presence of acetic acid.", "Step 9: Purify the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
31542-72-0 |
Produktname |
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)